molecular formula C5H5FN2O2 B12970620 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B12970620
M. Wt: 144.10 g/mol
InChI Key: QJOPEADUKDOQSB-UHFFFAOYSA-N
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Description

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family It consists of a pyrazole ring with a fluorine atom, a methyl group, and a carboxylic acid group attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method starts with the ethyl ester of difluoroacetoacetic acid, which is treated with triethyl orthoformate in the presence of acetic anhydride. This intermediate is then reacted with methyl hydrazine to form the pyrazole ring. The resulting ester is hydrolyzed with sodium hydroxide to yield the desired carboxylic acid .

Industrial Production Methods

For large-scale production, the process is optimized to ensure high yield and purity. Industrial methods often involve the use of cost-effective raw materials and solvents, as well as efficient catalytic systems. For example, nanoscale titanium dioxide can be used to catalyze the esterification step, resulting in a high reaction yield and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .

Scientific Research Applications

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In the case of its use as a fungicide, the compound inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid has unique properties due to the presence of a single fluorine atom. This structural difference can influence its reactivity, biological activity, and overall effectiveness in various applications .

Properties

Molecular Formula

C5H5FN2O2

Molecular Weight

144.10 g/mol

IUPAC Name

3-fluoro-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C5H5FN2O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H,9,10)

InChI Key

QJOPEADUKDOQSB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)F)C(=O)O

Origin of Product

United States

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